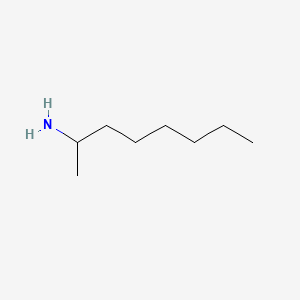

2-Aminooctane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76546. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

octan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-3-4-5-6-7-8(2)9/h8H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXNJMZWGSCKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022103 | |

| Record name | 2-Octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-16-3 | |

| Record name | (±)-2-Octanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminooctane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylheptylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D03DJ7LZBE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: (S)-2-Aminooctane

CAS Number: 34566-04-6 Synonyms: (S)-2-Octylamine; (S)-1-Methylheptylamine Version: 2.0 (Technical Revision)

Executive Summary & Chemical Identity

(S)-2-Aminooctane is a high-value chiral amine building block used primarily as a Chiral Resolving Agent (CRA) for acidic racemates and as a key intermediate in the synthesis of agrochemicals and pharmaceuticals. Unlike its racemic counterpart (Tuaminoheptane), which acts as a sympathomimetic nasal decongestant, the pure (S)-enantiomer is valued for its stereochemical utility in asymmetric synthesis and resolution processes.

This guide details the biocatalytic synthesis, analytical validation, and application of (S)-2-Aminooctane, prioritizing protocols that ensure high enantiomeric excess (

Molecular Data Matrix

| Property | Specification |

| CAS Number | 34566-04-6 |

| Formula | |

| Molecular Weight | 129.24 g/mol |

| SMILES | CCCCCCN |

| InChI Key | HBXNJMZWGSCKPW-QMMMGPOBSA-N |

| Appearance | Colorless liquid |

| Density | 0.77 g/mL at 25 °C |

| Boiling Point | 163–165 °C |

| Chirality | S-configuration (Levorotatory in some solvents, check specific rotation) |

Biocatalytic Synthesis: The -Transaminase Route

While chemical resolution of racemic 2-aminooctane using tartaric acid is possible, it is atom-inefficient (max 50% yield). The modern industrial standard utilizes

Mechanistic Pathway

The reaction utilizes a Pyridoxal-5'-phosphate (PLP)-dependent transaminase.[1] The enzyme shuttles an amino group from a sacrificial donor (e.g., L-Alanine or Isopropylamine) to the prochiral ketone (2-Octanone).

Figure 1: The Ping-Pong Bi-Bi mechanism of

Experimental Protocol: Asymmetric Amination

Objective: Synthesis of (S)-2-Aminooctane from 2-Octanone.

Enzyme: (S)-selective

Reagents:

-

Substrate: 2-Octanone (50 mM).

-

Amine Donor: Isopropylamine (1.0 M) - Used in excess to drive equilibrium.

-

Cofactor: PLP (1 mM).

-

Buffer: Potassium Phosphate (100 mM, pH 7.5).

-

Co-solvent: DMSO (5% v/v) to improve substrate solubility.

Workflow:

-

Preparation: Dissolve 2-octanone in DMSO.

-

Reaction Assembly: Add the substrate solution to the phosphate buffer containing Isopropylamine and PLP.

-

Initiation: Add lyophilized

-TA enzyme powder (loading: 5–10 U/mmol substrate). -

Incubation: Shake at 30°C, 150 rpm for 24 hours.

-

Quenching: Acidify to pH 2.0 with 6M HCl to stop the reaction and protonate the amine (preventing volatility loss).

-

Workup: Wash the aqueous phase with Ethyl Acetate (removes unreacted ketone). Basify aqueous phase to pH 12 with NaOH. Extract (S)-2-aminooctane into MTBE.

-

Purification: Distillation (bp 163°C) or conversion to HCl salt for crystallization.

Analytical Characterization & Quality Control

Verification of the enantiomeric excess is critical. Standard GC/HPLC columns often struggle with naked aliphatic amines due to peak tailing. Derivatization is recommended.

Chiral Gas Chromatography (GC) Protocol

Derivatization Agent: Trifluoroacetic anhydride (TFAA) or Acetyl Chloride. Column: Cyclodextrin-based capillary column (e.g., Hydrodex-β-TBDAc).

Protocol:

-

Take 10 µL of the reaction organic extract.

-

Add 50 µL Pyridine and 50 µL TFAA.

-

Incubate at 60°C for 30 minutes.

-

Inject 1 µL into GC (Split ratio 1:50).

Acceptance Criteria:

-

(S)-Isomer Retention Time: ~

(Reference Standard) -

(R)-Isomer Retention Time: Distinctly separated (

). -

Target:

.

Applications: Chiral Resolution

(S)-2-Aminooctane serves as a robust Basic Resolving Agent . It forms diastereomeric salts with racemic acids, allowing separation based on solubility differences.

Resolution Workflow for Racemic Acids

This protocol describes the resolution of a generic Racemic Acid (

Figure 2: Workflow for the resolution of racemic acids using (S)-2-Aminooctane. The amine can be recovered and recycled after the acid is liberated.

Key Advantages:

-

Lipophilicity: The octyl chain imparts significant lipophilicity, often aiding the crystallization of salts from non-polar or semi-polar solvents where other amines (like phenethylamine) might fail.

-

Recyclability: The amine is chemically stable and can be recovered by simple alkaline extraction after the resolution step.

Safety & Handling (GHS Standards)

(S)-2-Aminooctane is a primary aliphatic amine and exhibits caustic properties similar to other medium-chain amines.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[2][3] |

| Flammable Liquid | 3 | H226: Flammable liquid and vapor.[3] |

| Acute Toxicity | 4 | H302: Harmful if swallowed.[3] |

| Aquatic Toxicity | Acute 1 | H400: Very toxic to aquatic life.[3] |

Handling Protocol:

-

PPE: Nitrile gloves (breakthrough time > 480 min), chemical splash goggles, and face shield.

-

Storage: Store under inert atmosphere (

or Ar) to prevent reaction with atmospheric

References

-

Sigma-Aldrich. (S)-2-Aminooctane Product Specification & Safety Data Sheet. Retrieved from

-

Shin, J. S., & Kim, B. G. (2002). Kinetic resolution of α-methylbenzylamine with omega-transaminase screened from soil microorganisms. Biotechnology and Bioengineering.[4] (Context: Methodology for

-TA screening applicable to aliphatic amines). Retrieved from -

Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids. Trends in Biotechnology.[4] (Review of transaminase mechanism shown in Figure 1). Retrieved from

-

PubChem. Compound Summary: (S)-2-Octylamine (CAS 34566-04-6). National Library of Medicine. Retrieved from

-

Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition. (Context: Industrial relevance of amine resolution). Retrieved from

Sources

Technical Monograph: (R)-2-Aminooctane

Physicochemical Properties, Enantioselective Synthesis, and Analytical Validation

Executive Summary

(R)-2-Aminooctane (also known as (R)-2-octylamine or (R)-1-methylheptylamine) is a chiral aliphatic amine of significant utility in pharmaceutical development and organic synthesis.[1] Its primary application lies in its role as a chiral resolving agent for acidic racemates and as a chiral building block in the synthesis of bioactive compounds. Unlike its racemic counterpart, the enantiomerically pure (R)-isomer offers precise stereochemical control, a critical attribute in drug design where enantiomeric purity dictates efficacy and safety.

This guide provides a rigorous technical analysis of (R)-2-aminooctane, focusing on its molecular stoichiometry, enzymatic kinetic resolution, and analytical validation protocols.[1]

Physicochemical Profile

Molecular Weight Calculation

The molecular weight is the fundamental constant for all stoichiometric calculations in synthesis and resolution.

Molecular Formula:

| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 19 | 1.008 | 19.152 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Total MW | 129.247 |

Note: Standard atomic weights are based on IUPAC recommendations.[1] For high-precision mass spectrometry, the monoisotopic mass is 129.1517 Da.[1]

Key Physical Constants

Accurate handling requires knowledge of phase behavior and density.[1]

| Property | Value | Context |

| CAS Number (R-isomer) | 34566-05-7 | Specific to (R)-(-)-enantiomer |

| CAS Number (S-isomer) | 34566-04-6 | For reference |

| CAS Number (Racemic) | 693-16-3 | Precursor material |

| Boiling Point | 163–165 °C | At 760 mmHg |

| Density | 0.771 g/mL | At 25 °C |

| Refractive Index ( | 1.4235 | Purity indicator |

| Flash Point | 51 °C (123.8 °F) | Flammable Liquid (Class 3) |

Enantioselective Synthesis: Kinetic Resolution

The most robust method for obtaining high optical purity (R)-2-aminooctane is the lipase-catalyzed kinetic resolution of the racemate.[1] This method utilizes the stereoselectivity of Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-enantiomer.[1]

Mechanistic Workflow

In this process, the lipase preferentially catalyzes the acylation of the (R)-amine with an ester donor (e.g., ethyl acetate or isopropyl acetate), leaving the (S)-amine unreacted. The resulting (R)-amide is then separated and hydrolyzed back to the pure amine.

Figure 1: Workflow for the enzymatic kinetic resolution of this compound using CAL-B lipase.

Experimental Protocol (Bench Scale)

Objective: Isolation of (R)-2-aminooctane from racemic mixture.

-

Reaction Setup:

-

Dissolve racemic this compound (100 mmol, 12.9 g) in methyl tert-butyl ether (MTBE) (100 mL).

-

Add Candida antarctica Lipase B (immobilized, e.g., Novozym 435) (500 mg).[1]

-

Add Ethyl Acetate (60 mmol, 0.6 eq) as the acyl donor. Note: Using <0.5 eq ensures high ee for the product amide, but limiting conversion is safer.

-

-

Incubation:

-

Shake or stir gently at 30–40 °C for 24–48 hours.

-

Monitor conversion via GC until ~50% conversion is reached.

-

-

Work-up:

-

Filter off the immobilized enzyme (can be recycled).

-

Evaporate solvent.[1]

-

Separation: The unreacted (S)-amine (bp ~164°C) can be separated from the (R)-amide (significantly higher bp) via fractional distillation or acid-base extraction (the amine is basic; the amide is neutral).

-

-

Hydrolysis (to recover R-amine):

Analytical Validation

Trustworthiness in chiral chemistry relies on proving enantiomeric excess (

Polarimetry (Specific Rotation)

The specific rotation

Standard Value:

Chiral Gas Chromatography (GC)

For precise

-

Column: Cyclodextrin-based stationary phase (e.g., Chirasil-DEX CB).[1]

-

Derivatization (Optional): Reaction with trifluoroacetic anhydride (TFAA) can improve peak shape and separation resolution.[1]

Figure 2: Analytical decision tree for validating the stereochemical integrity of (R)-2-aminooctane.

Applications in Drug Development

-

Chiral Resolution Agent: (R)-2-Aminooctane is used to resolve racemic acids (e.g., mandelic acid derivatives) via diastereomeric salt formation.[1] The long alkyl chain (octyl) imparts specific solubility characteristics that differ from shorter chain amines like methylbenzylamine, often aiding in crystallization.

-

Synthesis Intermediate: Used in the synthesis of anti-infectives and surface-active agents where the chiral center influences the spatial orientation of the hydrophobic tail.[1]

Safety & Handling (SDS Summary)

Signal Word: DANGER

| Hazard Class | H-Code | Description |

| Flammable Liquid | H226 | Flammable liquid and vapor.[1] |

| Acute Toxicity | H302 | Harmful if swallowed.[1] |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[1] |

| Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |

Handling Protocol:

-

Always handle in a fume hood.[1]

-

Wear chemically resistant gloves (Nitrile) and eye protection.[1]

-

Store under inert gas (Nitrogen/Argon) as amines can absorb

from the air to form carbamates.

References

-

Sigma-Aldrich. (R)-2-Aminooctane Product Specification & CAS Data. Retrieved from [1]

-

National Institute of Standards and Technology (NIST). 2-Octanamine Properties and Mass Spectra. Retrieved from [1]

-

PubChem. 2-Octylamine Compound Summary (CID 12735). Retrieved from [1]

-

Paetzold, J., & Bäckvall, J. E. (2005).[1][4] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society.[1][4] (Contextual reference for lipase resolution protocols). Retrieved from [1]

-

CymitQuimica. (S)-2-Aminooctane Synonym Verification. Retrieved from [1]

Sources

2-Aminooctane synthesis methods

Executive Summary

This technical guide details the synthesis of 2-Aminooctane (CAS: 693-16-3), a secondary alkylamine critical in surfactant chemistry, corrosion inhibition, and as a pharmaceutical intermediate.[1] Unlike simple primary amines, the position of the amino group at the C2 chiral center presents specific challenges regarding regioselectivity and stereochemistry.

This dossier prioritizes two industrial-grade pathways:

-

Catalytic Reductive Amination: The "Gold Standard" for atom economy and scalability.[1]

-

The Leuckart-Wallach Reaction: A robust, equipment-forgiving alternative for non-pressurized environments.[1]

Strategic Route Analysis

| Feature | Route A: Reductive Amination | Route B: Leuckart-Wallach | Route C: Oxime Reduction |

| Precursor | 2-Octanone + Ammonia | 2-Octanone + Ammonium Formate | 2-Octanone Oxime |

| Atom Economy | High (Water is only byproduct) | Medium (CO₂ byproduct) | Low (Multi-step) |

| Pressure | High (Hydrogenation) | Atmospheric | Atmospheric |

| Scalability | Industrial (>100 kg) | Lab/Pilot (<10 kg) | Lab (<1 kg) |

| Key Risk | Catalyst poisoning, H₂ safety | High temp (180°C), sublimation | Stoichiometric metal waste |

Method A: Catalytic Reductive Amination (High-Pressure)[1]

Context: This is the preferred industrial route due to its cleanliness and efficiency. It involves the condensation of 2-octanone with ammonia to form an imine, followed by in-situ hydrogenation.[1]

Reaction Mechanism

The reaction proceeds via a carbinolamine intermediate, dehydrating to the imine (Schiff base), which is then reduced on the metal surface.

Figure 1: Mechanism of Reductive Amination showing the critical imine intermediate.[1]

Detailed Protocol

Note: This protocol assumes a 1.0 mol scale.

Reagents:

-

2-Octanone (128.2 g, 1.0 mol)[1]

-

Methanol (anhydrous, 300 mL)

-

Ammonia (anhydrous gas or 7N methanolic solution)[1]

-

Raney Nickel (Active catalyst, ~10 g) - Handle under water/solvent; pyrophoric.[1]

Procedure:

-

Imine Formation (Equilibrium Control): In a high-pressure autoclave, dissolve 2-octanone in methanol. Cool to 0°C. Saturate the solution with anhydrous ammonia gas. Critical Insight: Excess ammonia (5-10 eq) is required to suppress secondary amine formation (dimerization).[1]

-

Catalyst Addition: Add the Raney Nickel slurry.[1] Safety: Ensure the catalyst is never dry.

-

Hydrogenation: Seal the autoclave. Purge with N₂ (3x) then H₂ (3x).[1] Pressurize to 50-80 bar (725-1160 psi) H₂.

-

Reaction: Heat to 80-100°C with vigorous stirring (1000 rpm). The reaction is mass-transfer limited; hydrogen must dissolve into the liquid phase.

-

Monitoring: Monitor H₂ uptake. Reaction is complete when pressure drop ceases (typically 4-6 hours).[1]

-

Workup: Cool to RT. Vent H₂. Filter catalyst over Celite (keep wet!).[1] Concentrate the filtrate to remove methanol/ammonia.

-

Purification: Distill the residue at atmospheric pressure. Collect the fraction boiling at 163-165°C.[1]

Method B: The Leuckart-Wallach Reaction (Atmospheric)

Context: Ideal for laboratories lacking high-pressure hydrogenation equipment.[1] It utilizes ammonium formate as both the nitrogen source and the reducing agent (hydrogen donor).[2][3]

Reaction Mechanism

This unique pathway involves the formation of an N-formyl derivative which is subsequently hydrolyzed.[1]

Figure 2: The Leuckart pathway, highlighting the N-formyl intermediate and CO₂ evolution.[1]

Detailed Protocol

Reagents:

-

2-Octanone (64.1 g, 0.5 mol)[1]

-

Ammonium Formate (126 g, 2.0 mol) - Use 4 molar equivalents.[1]

-

Hydrochloric acid (concentrated)[1]

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a thermometer, a Dean-Stark trap (or simple distillation head), and a heating mantle.

-

Condensation: Add ketone and ammonium formate. Heat the mixture. At ~150°C, the mixture becomes homogeneous.

-

Distillation: As the temperature rises to 180-185°C, water and some ketone will distill over.[1] Critical Insight: Return any distilled ketone to the flask. The removal of water drives the equilibrium.

-

Reflux: Maintain 180-185°C for 3-4 hours until CO₂ evolution ceases.

-

Hydrolysis: Cool the mixture to <100°C. Add 100 mL concentrated HCl carefully. Reflux for 1 hour to hydrolyze the N-formyl intermediate.

-

Isolation: Cool to RT. The solution may separate; extract with ether to remove unreacted ketone (discard organic layer).

-

Basification: Basify the aqueous layer with 50% NaOH solution (pH > 12).[1] The amine will separate as an oil.

-

Purification: Extract the oil with ether, dry over KOH pellets, and distill.

Stereochemical Considerations

This compound possesses a chiral center at C2.[1]

-

Chemical Synthesis: Both methods above yield a racemic (±) mixture .[1]

-

Resolution: To obtain pure (R)- or (S)-2-aminooctane, react the racemate with a chiral acid such as (L)-(+)-Tartaric acid or N-Acetyl-L-leucine .[1] Crystallize the diastereomeric salts from ethanol, then basify to release the enantiopure amine.

-

Enzymatic Route: Recent advances utilize Amine Transaminases (ATAs) (e.g., from Vibrio fluvialis) which can kinetically resolve the ketone to the (S)-amine with >99% ee, though this requires specialized biocatalysis setups [1].

Characterization & Quality Control

| Property | Specification | Method |

| Appearance | Clear, colorless liquid | Visual |

| Boiling Point | 163 - 165 °C | Atmospheric Distillation |

| Refractive Index | Refractometer | |

| Density | 0.775 g/mL | Pycnometer |

| Assay | > 98.0% | GC-FID |

| Water Content | < 0.5% | Karl Fischer |

Spectroscopic Validation:

-

IR (Neat): N-H stretch (doublet for primary amine) at 3300-3400 cm⁻¹; C-H stretch at 2850-2960 cm⁻¹.[1]

-

1H NMR (CDCl3):

0.9 (t, 3H, terminal CH3), 1.05 (d, 3H, CH3-CH-N), 1.2-1.5 (m, 10H, chain), 2.9 (m, 1H, CH-N).

References

-

Koszelewski, D., et al. (2010).[1] "Formal asymmetric biocatalytic reductive amination of ketones." Angewandte Chemie International Edition, 49(36), 6274-6277.[1] Link[1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Leuckart and Reductive Amination protocols).

-

Organic Syntheses. (1939).[1] "dl-alpha-Phenylethylamine" (Leuckart method analog).[1] Org.[1][3][4][5] Synth. 19, 9. Link

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

Sources

- 1. Amino acid compositions and methods for the treatment of liver diseases - Patent US-11129804-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. scholar.utc.edu [scholar.utc.edu]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. US11161808B1 - Cyclic process for producing taurine from monoethanolamine - Google Patents [patents.google.com]

In-Depth Technical Guide: Physical Properties and Characterization of 2-Aminooctane

This guide provides an in-depth technical analysis of 2-Aminooctane (2-Octylamine), distinct from its C7 homolog Tuaminoheptane.[1] It is structured to serve researchers requiring precise physicochemical data, characterization protocols, and handling standards.

Executive Summary

This compound (CAS: 693-16-3), also known as 2-Octylamine or 1-Methylheptylamine, is a chiral aliphatic primary amine.[1][2][3][4][5] It serves as a critical intermediate in the synthesis of surface-active agents, pharmaceuticals, and corrosion inhibitors.[1] Structurally, it is the C8 homolog of the nasal decongestant Tuaminoheptane (2-Aminoheptane).

This guide delineates the compound's thermodynamic, spectroscopic, and solubility profiles, providing a self-validating framework for its identification and experimental handling.[1]

Molecular Architecture & Stereochemistry

This compound possesses a single chiral center at the C2 position, resulting in two enantiomers: (R)-(-)-2-Aminooctane and (S)-(+)-2-Aminooctane .[1] Commercial preparations are typically racemic mixtures unless specified as enantiopure.

-

Molecular Formula:

[4][5][6][7][8][9] -

SMILES: CCCCCC(C)N

-

Key Structural Feature: The amino group is attached to a secondary carbon, influencing its steric hindrance and basicity compared to linear octylamine (1-aminooctane).[1]

Visualization: Stereochemical Configuration

The following diagram illustrates the chiral relationship between the (R) and (S) enantiomers.

Figure 1: Stereochemical relationship between enantiomers and the racemic mixture.

Physicochemical Profile

The following data represents the consensus of experimental values and high-confidence predictive models.

Table 1: Fundamental Physical Constants

| Property | Value | Condition / Note |

| Molecular Weight | 129.24 g/mol | Monoisotopic |

| Boiling Point | 164 – 166 °C | @ 760 mmHg [1] |

| Density | 0.771 g/mL | @ 25 °C [2] |

| Refractive Index ( | 1.4235 | @ 20 °C [1] |

| Flash Point | ~51 °C (123 °F) | Closed Cup (Flammable) |

| Vapor Pressure | ~1.2 mmHg | @ 25 °C (Estimated) |

| Appearance | Colorless Liquid | Amine (ammoniacal) odor |

Table 2: Solution Chemistry & Thermodynamics

| Property | Value | Significance |

| pKa (Conjugate Acid) | 10.6 – 11.0 | Strong base; exists as cation ( |

| LogP (Octanol/Water) | 2.90 | Moderate lipophilicity; crosses biological membranes easily. |

| Water Solubility | Slightly Soluble | Inverse temperature relationship; soluble in dilute acids. |

| Solubility (Organic) | Miscible | Ethanol, Ether, Chloroform, DMSO. |

Advanced Characterization

Accurate identification relies on specific spectral signatures. The fragmentation pattern in Mass Spectrometry (MS) is particularly diagnostic for 2-aminoalkanes.[1]

Mass Spectrometry (EI, 70 eV)

-

Base Peak:

44 ( -

Molecular Ion (

):-

Note: Aliphatic amines often show weak molecular ions due to rapid fragmentation.

-

Infrared Spectroscopy (FT-IR)[1]

-

N-H Stretch: 3280–3380

(Weak doublet for primary amines).[1] -

C-H Stretch: 2850–2960

(Strong, alkyl chain).[1] -

N-H Bend (Scissoring): ~1590–1650

.[1]

Experimental Protocols

These protocols are designed to be self-validating.[1] The "Check" steps ensure the user verifies success before proceeding.

Protocol A: Determination of Enantiomeric Purity via Chiral GC

Objective: Quantify the ratio of (R) and (S) isomers in a sample.

Materials:

-

Column: Cyclodextrin-based chiral stationary phase (e.g., Hydrodex

-PM).[1] -

Carrier Gas: Helium (1.0 mL/min).

-

Detector: FID (Flame Ionization Detector).[1]

Workflow:

-

Sample Prep: Dilute 10

L of this compound in 1 mL of Dichloromethane (DCM). -

Derivatization (Optional but Recommended): React with Trifluoroacetic Anhydride (TFAA) to improve peak shape and resolution.

-

Mix 100

L sample + 50

-

-

Injection: 1

L, split ratio 50:1. -

Temperature Program:

-

Start: 60 °C (Hold 2 min).

-

Ramp: 2 °C/min to 140 °C.

-

Hold: 5 min.

-

Validation Check:

-

Racemic Standard: Run a known racemic mixture first. You must observe two distinct peaks with Area Ratio

1:1. If peaks overlap (

Protocol B: Purification via Acid-Base Extraction

Objective: Isolate pure this compound from neutral organic impurities.[1]

Figure 2: Acid-Base Extraction Logic for Purification.

-

Dissolution: Dissolve crude oil in Diethyl Ether.

-

Acidification: Wash with 1M HCl. The amine protonates to form the water-soluble hydrochloride salt (

).[1] -

Separation: Discard the ether layer (removes non-basic impurities).

-

Basification: Treat the aqueous layer with 6M NaOH until pH > 12. The amine deprotonates and oils out.

-

Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) x3.

-

Drying: Dry combined DCM layers over Anhydrous

and concentrate in vacuo.

Storage & Stability

-

Carbon Dioxide Sensitivity: Like most primary amines, this compound rapidly absorbs atmospheric

to form carbamate salts (white solid crust).[1]-

Storage: Store under Argon or Nitrogen atmosphere.

-

-

Hygroscopicity: Moderate. Keep tightly sealed.

-

Recommended Container: Glass or Stainless Steel. Avoid Aluminum (corrosion risk).

References

-

ChemicalBook. (2025).[4] this compound Properties and Data Sheet. Retrieved from

-

Sigma-Aldrich. (2024).[1] (R)-2-Aminooctane Product Specification & Safety Data Sheet. Retrieved from [1]

-

PubChem. (2025).[2] 2-Octanamine Compound Summary (CID 12735).[1] National Library of Medicine. Retrieved from

-

NIST. (2024). 2-Octanamine Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from

Sources

- 1. 2-Octanamine [webbook.nist.gov]

- 2. 2-Octylamine | C8H19N | CID 12735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Octanamine [webbook.nist.gov]

- 4. This compound | 693-16-3 [chemicalbook.com]

- 5. 2-Octanamine [webbook.nist.gov]

- 6. (R)-2-Aminooctane | CAS 34566-05-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. chemscene.com [chemscene.com]

The Enigma of 2-Aminooctane: A Substance in Search of a Natural Origin

For immediate release:

[City, State] – January 30, 2026 – An exhaustive review of scientific literature and chemical databases reveals a conspicuous absence of evidence for the natural occurrence of 2-aminooctane. Despite its well-documented chemical properties and commercial availability as a synthetic compound, there is currently no scientific basis to support its existence as a naturally occurring molecule in any biological system, including plants, animals, fungi, or bacteria. This finding precludes the development of a technical guide on its natural origins, biosynthesis, and ecological role as initially requested.

Researchers and drug development professionals are advised that this compound should be considered a synthetic compound for all practical and theoretical purposes. Extensive searches of scientific databases have failed to identify any reports of its isolation from a natural source. Consequently, information regarding its biosynthesis and ecological functions is non-existent.

While the biotransformation of related C8 compounds is known, such as the oxidation of n-octane to octanoic acid by the bacterium Pseudomonas oleovorans, these pathways do not lead to the production of this compound. The enzymatic amination of alkanes is a theoretical possibility for biosynthesis; however, no such enzyme or pathway has been discovered that produces this compound in nature.

This report serves to clarify the current scientific understanding of this compound's origins and to redirect research and development efforts that may be predicated on its status as a natural product.

Chemical Profile of this compound

While not found in nature, this compound is a well-characterized primary aliphatic amine with the following key properties:

| Property | Value |

| Molecular Formula | C₈H₁₉N |

| Molecular Weight | 129.24 g/mol |

| CAS Number | 693-16-3 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 163-165 °C |

| Synonyms | 2-Octylamine, 1-Methylheptylamine, sec-Octylamine |

Conclusion

The topic of the natural occurrence of this compound is, at present, a closed book. All available evidence points to its identity as a synthetic chemical. Therefore, the scientific and industrial communities should proceed with the understanding that any application or study of this compound is of a synthetic, not a natural, product. The potential for its discovery in a natural context in the future remains, but as of now, it is a molecule born of the laboratory, not of the natural world.

spectroscopic data of 2-Aminooctane (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to 2-Aminooctane

Introduction: The Analytical Imperative for this compound

This compound (C₈H₁₉N), also known as 1-methylheptylamine, is a primary aliphatic amine with a chiral center at the C2 position.[1][2] Its utility spans from being a fundamental building block in organic synthesis to its role in the development of more complex chemical entities. For researchers in materials science and drug development, the unambiguous structural confirmation and purity assessment of such molecules are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary toolkit for this rigorous characterization.

This guide offers an in-depth analysis of the spectroscopic data of this compound. Moving beyond a simple presentation of data, we will explore the causal relationships between the molecular structure and the resulting spectral features. The protocols herein are designed to be self-validating, ensuring that the data obtained is both accurate and reproducible, a cornerstone of scientific integrity.

Molecular Structure and Spectroscopic Correlation

The key to interpreting spectroscopic data lies in understanding the molecule's structure. This compound consists of an eight-carbon chain with a primary amine group at the second carbon, which is a stereocenter. This structure dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of this compound will show distinct signals for each unique proton environment. The key feature is the methine proton (-CH) at the C2 position, which is adjacent to the electron-withdrawing amine group, causing it to be deshielded and appear downfield. The protons of the terminal methyl group (C8) will be the most shielded and appear furthest upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| -NH₂ (Amine) | 1.1-1.5 | Broad Singlet | 2H |

| -CH- (C2) | 2.7-2.9 | Sextet | 1H |

| -CH₂- (Aliphatic Chain) | 1.2-1.5 | Multiplet | 10H |

| -CH₃ (C1) | 1.0-1.2 | Doublet | 3H |

| -CH₃ (C8) | 0.8-0.9 | Triplet | 3H |

| Note: These are predicted values based on standard chemical shift tables. Actual spectra can be found in databases like SDBS and ChemicalBook for comparison.[3][4] |

Expert Insight: The broadness of the NH₂ signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is highly dependent on concentration and solvent. The splitting of the C1 methyl group into a doublet is a direct result of its coupling to the single C2 methine proton.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals. The carbon atom bonded to the nitrogen (C2) will be the most downfield among the sp³ carbons due to the deshielding effect of the amine group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted δ (ppm) |

| C1 (-CH₃) | ~23.5 |

| C2 (-CH) | ~49.5 |

| C3 (-CH₂) | ~39.5 |

| C4 (-CH₂) | ~26.0 |

| C5 (-CH₂) | ~29.5 |

| C6 (-CH₂) | ~32.0 |

| C7 (-CH₂) | ~22.8 |

| C8 (-CH₃) | ~14.1 |

| Note: Predicted values. Public repositories like PubChem can be consulted for experimental data.[1] |

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR data.

Workflow: NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR analysis.

Trustworthiness Check: The use of deuterated solvent (CDCl₃) is crucial for locking the magnetic field frequency. Tetramethylsilane (TMS) provides a universally accepted internal reference point, ensuring the accuracy and comparability of chemical shift data across different experiments and instruments.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For this compound, the most telling signals are those associated with the primary amine and the alkyl chain.

Table 3: Key IR Absorption Bands for this compound (Neat)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-3500 | N-H | Symmetric & Asymmetric Stretch |

| 2850-2960 | C-H | sp³ Stretch |

| 1590-1650 | N-H | Scissoring (Bend) |

| 1450-1470 | C-H | Bend |

| Source: Data consistent with spectra found in the NIST Chemistry WebBook.[2] |

Expert Insight: A key diagnostic feature of a primary amine (-NH₂) is the presence of a doublet (two distinct peaks) in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. This unequivocally distinguishes it from a secondary amine (-NHR), which typically shows only one N-H stretch in this region.

Experimental Protocol for FTIR Spectroscopy (Neat Liquid)

-

Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal is clean. Perform a background scan to record the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Initiate the sample scan (typically averaging 16-32 scans for a good signal-to-noise ratio).

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Self-Validation: The background scan is a critical self-validating step. Without it, atmospheric CO₂ (~2350 cm⁻¹) and water vapor signals would contaminate the sample spectrum, leading to misinterpretation.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 129.24 g/mol .[1]

Analysis of Fragmentation: Upon ionization, aliphatic amines undergo a characteristic cleavage at the alpha-carbon (the C-C bond adjacent to the nitrogen).[5] This is the most favorable fragmentation pathway because it results in a stable, resonance-stabilized iminium cation.

For this compound, there are two possible alpha-cleavage points:

-

Cleavage of the C1-C2 bond (loss of a methyl radical, •CH₃).

-

Cleavage of the C2-C3 bond (loss of a hexyl radical, •C₆H₁₃).

The cleavage that results in the loss of the largest alkyl radical is generally favored. However, the most prominent feature in the mass spectrum of primary amines like this compound is the formation of the [CH₂=NH₂]⁺ ion. The base peak (most abundant fragment) for this compound is consistently observed at a mass-to-charge ratio (m/z) of 44.[1][3] This corresponds to the iminium ion formed by the cleavage of the bond between C2 and C3.

Caption: Primary fragmentation pathway for this compound in EI-MS.

Table 4: Significant Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Significance |

| 129 | [C₈H₁₉N]⁺˙ | Molecular Ion (M⁺˙) |

| 114 | [M - CH₃]⁺ | Loss of methyl group |

| 44 | [CH₃CHNH₂]⁺ | Base Peak, from α-cleavage |

| 30 | [CH₂NH₂]⁺ | Common fragment for primary amines |

| Source: Data compiled from NIST and PubChem databases.[1][2] |

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the analyte from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods.

-

MS confirms the molecular weight (129 g/mol ) and the presence of a primary amine at the C2 position via the m/z 44 base peak.

-

IR corroborates the primary amine functional group with its characteristic N-H stretching doublet and bending vibration.

-

¹³C NMR confirms the presence of eight unique carbon atoms, consistent with the structure.

-

¹H NMR provides the final, detailed map of the proton environment, confirming the connectivity of the alkyl chain and the position of the amine group through chemical shifts and spin-spin coupling patterns.

When combined, these datasets provide a robust, self-validating confirmation of the structure and identity of this compound, fulfilling the rigorous standards required for advanced scientific research and development.

References

-

PubChem: 2-Octylamine. National Center for Biotechnology Information. Available from: [Link]

-

NIST Chemistry WebBook: 2-Octanamine. National Institute of Standards and Technology. Available from: [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available from: [Link]

-

Chemistry LibreTexts: 6.5: Amine Fragmentation. LibreTexts. Available from: [Link]

Sources

- 1. 2-Octylamine | C8H19N | CID 12735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Octanamine [webbook.nist.gov]

- 3. This compound(693-16-3) 1H NMR spectrum [chemicalbook.com]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Enantiomeric Forms of 2-Aminooctane for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the enantiomeric forms of 2-aminooctane, a chiral amine with significant potential in pharmaceutical and agrochemical research and development. From stereoselective synthesis to analytical separation and characterization, this document offers field-proven insights and detailed methodologies to support scientists and researchers in their work with these stereoisomers.

The Critical Role of Chirality in Modern Drug Development

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles due to their stereospecific interactions with chiral biological targets such as enzymes and receptors. The case of thalidomide serves as a stark reminder of the importance of understanding the biological activity of individual enantiomers. Therefore, the ability to synthesize, separate, and characterize enantiomerically pure compounds is a critical capability in the pharmaceutical industry. This compound, possessing a chiral center at the C2 position, exists as two enantiomers: (R)-2-Aminooctane and (S)-2-Aminooctane. A thorough understanding of their distinct properties is paramount for any application in a biological context.

Physicochemical Properties of this compound Enantiomers

A foundational understanding of the physicochemical properties of each enantiomer is essential for their handling, formulation, and analysis. While enantiomers share many physical properties, their interaction with plane-polarized light is distinct.

| Property | (R)-2-Aminooctane | (S)-2-Aminooctane | Racemic this compound |

| Synonyms | (R)-(-)-2-Octylamine | (S)-(+)-2-Octylamine, (S)-(+)-1-Methylheptylamine | (±)-2-Aminooctane, 1-Methylheptylamine |

| CAS Number | 34566-05-7[1] | 34566-04-6[2] | 693-16-3[3] |

| Molecular Formula | C₈H₁₉N[3][4] | C₈H₁₉N[2][5] | C₈H₁₉N[3] |

| Molecular Weight | 129.24 g/mol [3] | 129.24 g/mol [5] | 129.24 g/mol [3] |

| Appearance | Colorless to pale yellow liquid[4] | Colorless to pale yellow liquid[2] | Colorless to pale yellow liquid |

| Boiling Point | 163-165 °C[4] | 163-165 °C[6] | 163-165 °C |

| Density | ~0.771 g/mL at 25 °C[4] | ~0.771 g/mL at 25 °C[6] | ~0.771 g/mL at 25 °C |

Stereoselective Synthesis of this compound Enantiomers

The production of enantiomerically pure this compound is crucial for investigating its stereospecific biological activities. Asymmetric synthesis and enzymatic kinetic resolution are two powerful strategies to achieve this.

Asymmetric Synthesis via Biocatalytic Reductive Amination

Reductive aminases are enzymes that catalyze the asymmetric synthesis of amines from ketones, offering a green and highly selective route to chiral amines. This approach allows for the direct production of a single enantiomer, avoiding the need for subsequent resolution steps.

This protocol is based on the use of a fungal reductive aminase for the asymmetric amination of 2-octanone.[7]

Materials:

-

2-Octanone

-

Fungal Reductive Aminase (RedAm)

-

Ammonium chloride (NH₄Cl)

-

Tris-HCl buffer (100 mM, pH 9)

-

NADP⁺

-

Glucose

-

Glucose Dehydrogenase (GDH) for cofactor regeneration

-

Organic solvent (e.g., MTBE) for extraction

Procedure:

-

Prepare a reaction mixture containing 10 mM 2-octanone in 100 mM Tris-HCl buffer (pH 9).

-

Add 1 M NH₄Cl as the amine source.

-

Add the co-factor NADP⁺ to a final concentration of 1 mM.

-

Add 40 mM glucose and a catalytic amount of Glucose Dehydrogenase (e.g., 0.5 mg/mL) for NADPH regeneration.

-

Initiate the reaction by adding the fungal reductive aminase.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24 hours.

-

Monitor the reaction progress by GC or HPLC analysis.

-

Upon completion, extract the product, (R)-2-aminooctane, with an organic solvent such as MTBE.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography.

Note: The stereoselectivity of the reaction can be influenced by the specific reductive aminase used and the reaction conditions.

A switch in enantioselectivity can often be achieved by using a different enzyme or by modifying the substrate. For the synthesis of (S)-2-aminooctane, a reductive aminase with the opposite stereopreference would be employed. The general protocol would be similar to the one described for the (R)-enantiomer. It has been reported that reductive amination of 2-decanone using a specific reductive aminase can yield the (S)-enantiomer.[7] While this is a longer chain ketone, it demonstrates the feasibility of obtaining the (S)-enantiomer through enzymatic methods.

Enzymatic Kinetic Resolution

Kinetic resolution is a widely used method for separating a racemic mixture. It involves the use of a chiral catalyst, typically an enzyme, that selectively reacts with one enantiomer at a faster rate than the other. Lipases are commonly used for the kinetic resolution of racemic amines through enantioselective acylation.

This workflow describes the general procedure for resolving racemic this compound.

Materials:

-

Racemic this compound

-

Lipase (e.g., Candida antarctica lipase B - CALB)

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Anhydrous organic solvent (e.g., hexane, toluene)

Procedure:

-

Dissolve racemic this compound in an anhydrous organic solvent.

-

Add an acyl donor to the solution.

-

Add the lipase to the reaction mixture.

-

Incubate the reaction at a controlled temperature with agitation.

-

Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

-

At this point, the reaction mixture will contain one enantiomer of the acylated amine and the unreacted enantiomer of the amine.

-

Separate the acylated amine from the unreacted amine using column chromatography or extraction.

-

Hydrolyze the acylated amine to obtain the other enantiomer of this compound.

Caption: Synthetic routes to enantiopure this compound.

Analytical Techniques for Enantiomeric Separation and Characterization

Accurate determination of enantiomeric purity is essential. Chiral chromatography and spectroscopic methods are the primary tools for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile chiral compounds. For amines, derivatization is often necessary to improve volatility and chromatographic performance.

Derivatization:

-

React the this compound sample with a derivatizing agent such as trifluoroacetic anhydride or isopropyl isocyanate. The resulting N-acylated derivatives are more volatile and often show better separation on chiral GC columns.

GC Conditions:

-

Column: A chiral stationary phase, such as a cyclodextrin-based column (e.g., Chirasil-DEX CB), is required.

-

Carrier Gas: Hydrogen or Helium.

-

Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).

-

Temperature Program: An optimized temperature program is crucial for achieving good resolution. A typical program might start at a lower temperature and ramp up to a higher temperature.

Insight: The choice of derivatizing agent can significantly impact the resolution of the enantiomers. It is advisable to screen different derivatives to find the optimal separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for the separation of enantiomers in the liquid phase. It can be performed in either normal-phase or reversed-phase mode, depending on the chiral stationary phase and the analyte.

Derivatization (Optional but often beneficial for UV detection):

-

For enhanced UV detection, the amine can be derivatized with a UV-active chromophore, such as dansyl chloride or dabsyl chloride.

HPLC Conditions:

-

Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.

-

Mobile Phase: The choice of mobile phase depends on the CSP and the mode of chromatography. For normal-phase HPLC, a mixture of hexane and an alcohol (e.g., isopropanol) is commonly used. For reversed-phase HPLC, a mixture of water and an organic modifier (e.g., acetonitrile or methanol) with a suitable buffer is employed.

-

Detector: A UV detector is commonly used, especially if the amine has been derivatized. A chiral detector, such as a circular dichroism (CD) detector, can also be used for direct detection of the enantiomers without derivatization.

Caption: General workflow for the chiral analysis of this compound.

Spectroscopic Characterization

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers will have mirror-image CD spectra. This technique can be used to determine the enantiomeric excess and the absolute configuration of a chiral molecule, often in conjunction with computational methods. While specific CD spectra for this compound are not widely published, the technique remains a powerful tool for the characterization of these and other chiral amines.

Pharmacological Considerations and Future Perspectives

While specific pharmacological data for the individual enantiomers of this compound are not extensively documented in publicly available literature, the principles of stereopharmacology strongly suggest that they are likely to exhibit different biological activities. For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects. For instance, in the case of the well-known non-steroidal anti-inflammatory drug ibuprofen, the (S)-(+)-enantiomer is the active form that inhibits the cyclooxygenase (COX) enzyme, while the (R)-(-)-enantiomer is significantly less active.[8][9]

Given that this compound is a chiral primary amine, a structural motif present in many biologically active molecules, it is imperative for researchers in drug development to:

-

Synthesize and isolate both the (R)- and (S)-enantiomers of this compound in high enantiomeric purity.

-

Conduct separate in vitro and in vivo studies to evaluate the pharmacological and toxicological profiles of each enantiomer.

-

Develop and validate robust analytical methods for the accurate determination of the enantiomeric composition of this compound in various matrices.

The methodologies and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary tools and knowledge to confidently work with the enantiomeric forms of this compound, ultimately contributing to the development of safer and more effective pharmaceuticals and other bioactive compounds.

References

-

Romero-García, J., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Organic & Biomolecular Chemistry, 18(20), 3915-3920. Available at: [Link]

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

-

PubChem. (n.d.). 2-Octylamine. Retrieved from [Link]

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

-

Geisslinger, G., et al. (1989). Pharmacological differences between R(-)- and S(+)-ibuprofen. Agents and Actions, 27(3-4), 455-457. Available at: [Link]

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- Rainsford, K. D. (2009). Comparative Pharmacology of S(+)-Ibuprofen and (RS)-Ibuprofen. In Ibuprofen (pp. 51-64). CRC Press.

- (Placeholder for additional references)

- (Placeholder for additional references)

-

MySkinRecipes. (n.d.). (S)-2-Aminooctane. Retrieved from [Link]

Sources

- 1. re.public.polimi.it [re.public.polimi.it]

- 2. CAS 34566-04-6: (S)-2-Aminooctane | CymitQuimica [cymitquimica.com]

- 3. 2-Octylamine | C8H19N | CID 12735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-2-Aminooctane | 34566-05-7 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. (S)-2-Aminooctane [myskinrecipes.com]

- 7. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological differences between R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Carboxylic Acids Using 2-Aminooctane

Introduction: The Imperative of Enantiomeric Purity in Drug Development

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit profound differences in their biological activity, metabolism, and toxicity.[1] One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, contribute to adverse effects. Consequently, regulatory bodies and pharmaceutical manufacturers place a high premium on the development of enantiopure drugs to enhance therapeutic efficacy and patient safety.

This application note provides a comprehensive guide to the use of 2-aminooctane as a chiral resolving agent for the separation of racemic carboxylic acids, a common structural motif in many pharmaceuticals, particularly the 2-arylpropionic acids (profens). We will delve into the underlying chemical principles, provide detailed, field-proven protocols for diastereomeric salt formation and subsequent chromatographic separation, and discuss the critical parameters for method optimization.

The Principle of Diastereomeric Resolution

The cornerstone of this chiral resolution strategy is the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics.[2] This is achieved by reacting the racemic carboxylic acid with an enantiomerically pure resolving agent, in this case, (R)- or (S)-2-aminooctane. The resulting acid-base reaction forms two diastereomeric salts:

-

(R)-acid + (R)-2-aminooctane → (R,R)-diastereomeric salt

-

(S)-acid + (R)-2-aminooctane → (S,R)-diastereomeric salt

These diastereomeric salts possess different solubilities, melting points, and chromatographic retention behaviors, which allows for their separation by conventional techniques such as fractional crystallization or, as detailed herein, high-performance liquid chromatography (HPLC).[3]

Chemical and Physical Properties of this compound

This compound is a chiral primary amine that serves as an effective resolving agent for acidic compounds. Its utility stems from its ability to form stable salts with carboxylic acids and its relatively simple structure, which facilitates subsequent removal after the resolution is complete.

| Property | Value |

| Chemical Formula | C8H19N |

| Molecular Weight | 129.24 g/mol |

| Appearance | Liquid |

| Boiling Point | 163-165 °C |

| Enantiomeric Purity | Available in high enantiomeric purity (e.g., ≥98.5% ee) for both (R) and (S)-enantiomers.[4] |

Experimental Protocols

The following protocols provide a step-by-step guide for the chiral resolution of a representative racemic carboxylic acid, such as ibuprofen, using (R)-2-aminooctane.

Protocol 1: Diastereomeric Salt Formation

This protocol details the formation of diastereomeric salts of a racemic carboxylic acid with (R)-2-aminooctane.

Materials and Reagents:

-

Racemic carboxylic acid (e.g., Ibuprofen)

-

(R)-2-Aminooctane (≥98.5% enantiomeric excess)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Magnetic stirrer and stir bar

-

Round-bottom flasks

-

Rotary evaporator

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a suitable volume of ethyl acetate (e.g., 20 mL). In a separate flask, dissolve 1.0 equivalent of (R)-2-aminooctane in a minimal amount of the same solvent.

-

Salt Formation: Slowly add the (R)-2-aminooctane solution to the stirred solution of the racemic carboxylic acid at room temperature. A precipitate of the diastereomeric salts may begin to form immediately.

-

Equilibration: Continue stirring the mixture at room temperature for 1-2 hours to ensure complete salt formation and to allow the system to reach equilibrium.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the mixture of diastereomeric salts as a solid or viscous oil.

-

Sample Preparation for HPLC: Accurately weigh a portion of the dried diastereomeric salt mixture and dissolve it in the HPLC mobile phase to a known concentration (e.g., 1 mg/mL) for analysis.

Causality Behind Experimental Choices:

-

Solvent Selection: Ethyl acetate is a common solvent for salt formation due to its ability to dissolve both the acid and the amine while often promoting the precipitation of the resulting salts. The choice of solvent can significantly impact the yield and purity of the diastereomeric salts and may require optimization.

-

Stoichiometry: An equimolar ratio of the racemic acid and the resolving agent is typically used to ensure that both enantiomers have the opportunity to form salts.

Protocol 2: HPLC Separation of Diastereomeric Salts

This protocol outlines the chromatographic conditions for the separation of the diastereomeric salts formed in Protocol 1. Since diastereomers have different physical properties, they can be separated on a standard achiral stationary phase.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | A standard HPLC system with a UV detector. |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |

| Mobile Phase | An isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 60:40 (v/v) Acetonitrile:Water + 0.1% Trifluoroacetic Acid). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at a wavelength appropriate for the analyte (e.g., 220 nm for ibuprofen). |

| Injection Volume | 10 µL |

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the prepared solution of the diastereomeric salts onto the column.

-

Data Acquisition: Record the chromatogram and identify the two peaks corresponding to the separated diastereomeric salts.

Rationale for HPLC Parameters:

-

Column Choice: A C18 column is a versatile and robust choice for the separation of a wide range of organic molecules, including the diastereomeric salts of carboxylic acids.

-

Mobile Phase: The ratio of organic solvent (acetonitrile) to water is a critical parameter for optimizing the retention and resolution of the diastereomers. The acidic modifier (trifluoroacetic acid) helps to ensure good peak shape by suppressing the ionization of any residual free carboxylic acid.

Data Presentation and Interpretation

The success of the chiral resolution is evaluated by the degree of separation between the two diastereomer peaks in the chromatogram.

Table 1: Representative Chromatographic Data for the Separation of Diastereomeric Salts

| Parameter | Value |

| Retention Time 1 (t_R1) | 8.5 min |

| Retention Time 2 (t_R2) | 10.2 min |

| Separation Factor (α) | 1.20 |

| Resolution (R_s) | > 1.5 |

Note: These are hypothetical values for illustrative purposes.

Calculation of Separation Factor and Resolution:

-

Separation Factor (α): α = (t_R2 - t_0) / (t_R1 - t_0), where t_0 is the void time. A value greater than 1 indicates separation.

-

Resolution (R_s): R_s = 2(t_R2 - t_R1) / (w_1 + w_2), where w is the peak width at the base. A resolution of 1.5 or greater indicates baseline separation.

Visualization of the Workflow

The overall process of chiral resolution using this compound can be visualized as a logical workflow.

Caption: Workflow for chiral resolution using this compound.

Mechanism of Chiral Recognition

The separation of the diastereomeric salts on an achiral stationary phase is governed by the differences in their overall physicochemical properties. The introduction of the second chiral center from this compound creates two new entities that are no longer mirror images. These differences in three-dimensional structure lead to differential interactions with the stationary phase, resulting in different retention times.

Caption: Formation of separable diastereomeric salts.

Conclusion and Future Perspectives

The use of this compound as a chiral resolving agent provides a robust and effective method for the separation of racemic carboxylic acids. The formation of diastereomeric salts, followed by separation on a conventional achiral HPLC column, is a widely applicable strategy in both analytical and preparative scale chromatography. The protocols and principles outlined in this application note serve as a foundational guide for researchers and drug development professionals. Further optimization of solvent systems for salt formation and chromatographic conditions will undoubtedly lead to enhanced separation efficiency for a broad range of chiral acidic compounds.

References

-

Bhushan, R. (2012). Enantiomeric resolution of ibuprofen and flurbiprofen in human plasma by SPE-chiral HPLC methods. Biomedical Chromatography, 26(9), 1156-1161. Available at: [Link]

-

McConnell, O. J., et al. (2018). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research, 57(5), 1591-1599. Available at: [Link]

-

Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. Available at: [Link]

-

BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Available at: [Link]

-

Wikipedia. (2023). Chiral resolution. Available at: [Link]

-

Popa, G., et al. (2017). The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Farmacia, 65(2), 231-236. Available at: [Link]

-

Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?. Available at: [Link]

-

Bhushan, R., & Kumar, V. (2007). Resolution of enantiomers of ibuprofen by liquid chromatography: a review. Biomedical Chromatography, 21(8), 790-805. Available at: [Link]

-

Zhang, T., et al. (2012). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 137-143. Available at: [Link]

-

Ali, I., et al. (2013). Enantiomeric separation of ketoprofen by HPLC using Chirobiotic V CSP and vancomycin as chiral mobile phase additives. Journal of the Iranian Chemical Society, 10, 83-89. Available at: [Link]

-

Bhushan, R., & Batra, S. (2013). Resolution of enantiomers of ketoprofen by HPLC: A review. Biomedical Chromatography, 27(1), 5-17. Available at: [Link]

-

Singh, S., et al. (2015). Enantiomeric Resolution of (RS)-Naproxen and Application of (S)-Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review. Current Pharmaceutical Analysis, 11(3), 164-181. Available at: [Link]

-

YouTube. (2016). Chiral separation of S-(+)- and R-(-)-ibuprofen by thin-layer chromatography. An improved analytical procedure. Available at: [Link]

-

YouTube. (2016). Chiral separation of enantiomers - Resolution of ibuprofen. Available at: [Link]

-

Zhang, L., et al. (2010). Separation of enantiomeric ketoprofen by pre column chiral derivatization reversed phase HPLC. Chinese Journal of New Drugs, 19(1), 69-72. Available at: [Link]

-

Faraone, A., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. Chirality, 34(8), 1053-1063. Available at: [Link]

-

Horvath, G., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. International Journal of Molecular Sciences, 25(5), 2726. Available at: [Link]

-

Al-Majed, A. A. (2016). A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media. Journal of Chromatographic Science, 54(8), 1369-1374. Available at: [Link]

-

Almard, Y. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3907. Available at: [Link]

-

PubChem. (n.d.). 2-Octylamine. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. Foods, 13(13), 2119. Available at: [Link]

-

ResearchGate. (2014). Chiral separation of S-(+)- and R-(-)-ibuprofen by thin-layer chromatography. An improved analytical procedure. Available at: [Link]

-

ResearchGate. (2018). Efficient resolution of naproxen by inclusion crystallization with N-octyl-glucamine and structure characterization of the inclusion complex. Available at: [Link]

Sources

- 1. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acs.figshare.com [acs.figshare.com]

- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]

- 4. researchgate.net [researchgate.net]

Comprehensive Application Note: Derivatization of 2-Aminooctane (Tuaminoheptane) for GC-MS Analysis

Executive Summary

2-Aminooctane (Tuaminoheptane) is a volatile aliphatic primary amine commonly used as a nasal decongestant and stimulant. Due to its inclusion in the WADA Prohibited List (S6. Stimulants), robust analytical methods are required for its detection in biological matrices.

Direct Gas Chromatography (GC) analysis of this compound is challenged by its high polarity, basicity, and low molecular weight (129.24 g/mol ), leading to peak tailing and adsorption on the stationary phase. This guide details two validated derivatization protocols—Acylation (TFAA/PFPA) and Schiff Base Formation (Benzaldehyde) —to enhance volatility, improve peak shape, and increase mass spectrometric sensitivity.

Chemical Context & Mechanism

The Analyte

-

IUPAC Name: 2-Octanamine[1]

-

Common Name: Tuaminoheptane

-

Structure:

-

Key Challenge: The primary amine group (

) actively hydrogen bonds with silanol groups in GC columns, causing severe tailing and memory effects.

Derivatization Strategies

Two primary strategies are employed depending on the analytical goal:

-

Acylation (Gold Standard for Quantitation): Reaction with fluorinated anhydrides (TFAA or PFPA). This replaces the active hydrogens with a perfluoroacyl group, significantly increasing electron affinity (ideal for ECD or NCI-MS) and stability.

-

Schiff Base Formation (Rapid Screening): Reaction with benzaldehyde to form an imine. This method is historically significant in doping control for its speed and simplicity.

Reaction Mechanisms

Mechanism A: Acylation (TFAA)

The amine attacks the carbonyl carbon of the anhydride, eliminating trifluoroacetic acid.Mechanism B: Schiff Base (Benzaldehyde)

Condensation reaction releasing water to form a stable imine.Experimental Protocols

Materials & Equipment

-

Reagents:

-

Equipment:

-

GC-MS System (e.g., Agilent 8890/5977).

-

Heating block (60-70°C).

-

Nitrogen evaporator.

-

Workflow Visualization

Figure 1: Decision matrix for this compound derivatization workflows.

Protocol A: Acylation (TFAA/PFPA) - Recommended for Stability

This method yields the most stable derivative with excellent chromatographic properties.

-

Extraction: Aliquot 1 mL urine/plasma. Add internal standard. Adjust pH to >9.5. Extract with 2 mL MTBE. Centrifuge and transfer organic layer.

-

Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Note: Do not over-dry, as the free amine is volatile.

-

Reaction:

-

Add 50 µL Ethyl Acetate .

-

Add 50 µL TFAA (or PFPA).

-

Cap vial tightly (PTFE-lined cap).

-

Incubate at 60°C for 20 minutes .

-

-

Cleanup: Evaporate the mixture to dryness under nitrogen to remove excess acid/anhydride.

-

Reconstitution: Redissolve residue in 100 µL Ethyl Acetate .

-

Analysis: Inject 1 µL into GC-MS.

Protocol B: Schiff Base (Benzaldehyde) - Rapid Screening

Commonly used in doping control for high-throughput screening.

-

Extraction: Perform LLE as above (pH 9.5 into MTBE).

-

Reaction: